3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that belongs to the class of triazolo-pyridazines, which are known for their diverse biological activities. This compound features a unique structure that combines an ethoxyphenyl group and a methylthio group, contributing to its potential pharmacological properties. The compound's molecular formula is with a molecular weight of 435.5 g/mol.
The compound is classified under heterocyclic compounds, specifically those containing triazole and pyridazine rings. It has been synthesized and evaluated for various biological activities, particularly in the context of cancer research and other therapeutic areas. The synthesis methods and biological evaluations have been documented in several scientific publications, highlighting its potential as a lead compound for drug development .
The synthesis of 3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of substituted acetophenones with hydrazine derivatives to form pyridazinones, which are then cyclized to yield the desired triazolo-pyridazine structure .
For example, a typical procedure might involve heating the reactants in dry toluene at elevated temperatures (e.g., 120 °C) for several hours followed by purification techniques to isolate the final product .
The molecular structure of 3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine can be described by its distinct functional groups:
The compound undergoes various chemical reactions including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and minimize by-products.
The primary mechanism of action for 3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific protein targets within cells. Notably, it has been shown to inhibit P300/CBP-associated factor (PCAF), affecting gene expression pathways through histone acetylation modulation.
Experimental studies have indicated that this compound can lead to significant changes in cellular processes related to proliferation and apoptosis in cancer cells. The binding interactions within the active site of PCAF have been characterized using docking studies that reveal potential hydrogen bonding patterns critical for activity .
Relevant data on solubility and stability can be crucial for applications in drug formulation and delivery systems.
3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in various scientific applications:
The ongoing research into this compound's pharmacological properties highlights its potential as a lead candidate for further development in therapeutic applications targeting cancer and other diseases related to gene expression dysregulation .
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: